3-Phenylpyrazin-2-ol
Overview
Description
3-Phenylpyrazin-2-ol, also known as 3-Phenyl-1H-pyrazin-2-one, is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . This compound is characterized by a pyrazine ring substituted with a phenyl group and a hydroxyl group at the second position. It is commonly used as a reference material in pharmaceutical research and analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrazine with benzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrazinone derivatives, while substitution reactions can produce a variety of substituted phenylpyrazines .
Scientific Research Applications
3-Phenylpyrazin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Hydroxypyrazine: Shares a similar pyrazine ring structure but lacks the phenyl group.
3-Phenyl-1H-pyrazin-2-one: Another name for 3-Phenylpyrazin-2-ol, highlighting its structural features.
2-Phenylpyrazine: Similar structure but with the phenyl group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a hydroxyl group on the pyrazine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-phenyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKOIOSVWYKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951466 | |
Record name | 3-Phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-18-0, 73200-73-4 | |
Record name | 2-Hydroxy-3-phenylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpyrazin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-2(1H)-pyrazinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Phenylpyrazin-2-ol formation in the context of the study?
A1: The study by [] focuses on the development of Au@CeO2–rGO nanohybrids for the removal of organic contaminants, including antibiotics, from wastewater. In this context, the formation of this compound from ampicillin (AMP) demonstrates the catalytic activity of these nanohybrids in achieving the reductive transformation of AMP. This transformation is significant because it eliminates the antibacterial activity of AMP, potentially reducing the risk of antibiotic resistance development. []
Q2: Does the study provide further details about the properties or applications of this compound?
A2: While the study highlights the formation of this compound as a product of AMP transformation, it primarily focuses on the synthesis, characterization, and catalytic application of the Au@CeO2–rGO nanohybrids. The study does not delve into the specific properties, applications, or further reactions of this compound. []
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